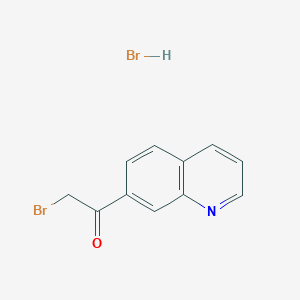
2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide typically involves the bromination of 1-(quinolin-7-yl)ethanone. One common method is the reaction of 1-(quinolin-7-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline-7-carboxylic acid.
Reduction: 1-(Quinolin-7-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which are involved in DNA replication and cell signaling pathways. The bromine atom can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(quinolin-7-yl)ethanone
- 2-Iodo-1-(quinolin-7-yl)ethanone
- 1-(Quinolin-7-yl)ethanone
Uniqueness
2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles compared to its chloro or iodo counterparts.
Eigenschaften
Molekularformel |
C11H9Br2NO |
|---|---|
Molekulargewicht |
331.00 g/mol |
IUPAC-Name |
2-bromo-1-quinolin-7-ylethanone;hydrobromide |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-7-11(14)9-4-3-8-2-1-5-13-10(8)6-9;/h1-6H,7H2;1H |
InChI-Schlüssel |
JBMDHSOLCFQMJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(=O)CBr)N=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


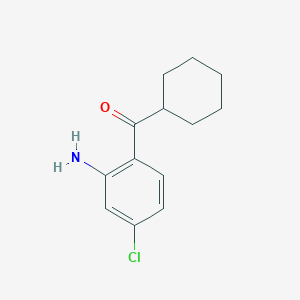
![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
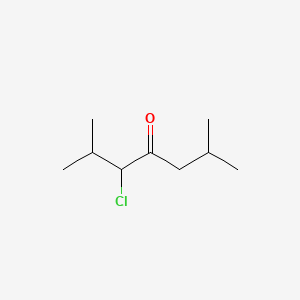

![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)
![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)

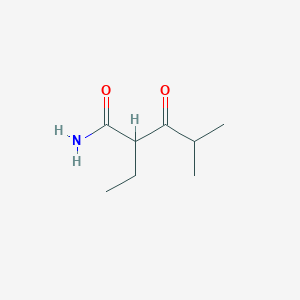

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)

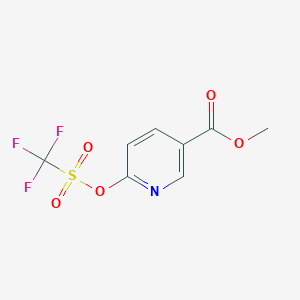
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
